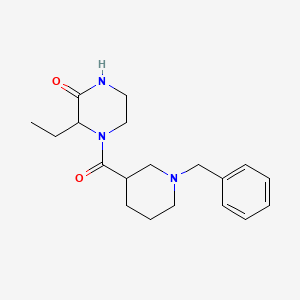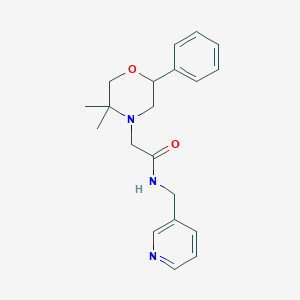![molecular formula C20H23N3O3 B7562599 Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate, also known as CPQCAA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate involves the inhibition of various enzymes in the brain. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the breakdown of acetylcholine and butyrylcholine. This results in increased levels of these neurotransmitters in the brain, which can improve cognitive function. Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate also inhibits monoamine oxidase, which prevents the breakdown of dopamine, serotonin, and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which can improve mood and reduce the symptoms of depression.
Biochemical and Physiological Effects:
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function, reduce the symptoms of depression, and improve motor function in animal models. Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate has also been shown to reduce the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate is its potent inhibitory activity against various enzymes in the brain. This makes it a promising compound for the treatment of various neurological disorders. However, one of the limitations of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential side effects of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate are not well understood, which requires further research.
Orientations Futures
There are several future directions for research on Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate. One direction is to investigate the potential use of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate in the treatment of cancer, as it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation. Additionally, further research is needed to understand the potential side effects of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate and to develop more effective formulations for in vivo administration.
Méthodes De Synthèse
The synthesis of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate involves the reaction of 2-(2-quinolinyl)-1-pyrrolidinecarboxylic acid with cyclopropylmethylamine and 2-chloroacetyl chloride. This reaction results in the formation of Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate as a white solid with a melting point of 128-130°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various neurotransmitters such as acetylcholine, dopamine, and serotonin. By inhibiting these enzymes, Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate has the potential to increase the levels of these neurotransmitters in the brain, which can be beneficial in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-18(26-13-14-7-8-14)12-21-20(25)16-11-15-5-1-2-6-17(15)22-19(16)23-9-3-4-10-23/h1-2,5-6,11,14H,3-4,7-10,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSHPMYJHACBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)NCC(=O)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)

![3-(2-chlorophenyl)-1-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7562546.png)
![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)


![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)